molecular formula C27H24N6O2 B4543142 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4543142
M. Wt: 464.5 g/mol
InChI Key: BNOURGLMOPJFAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves a multi-step reaction process, often starting with heterocyclization reactions involving iminophosphoranes, aryl isocyanates, and substituted 2-phenoxyacetohydrazide under mild conditions to produce the desired fused heterocyclic systems (Luo et al., 2020). This approach provides a versatile method for introducing various substituents, crucial for modulating the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds plays a significant role in their interaction with adenosine receptors. For instance, the presence of a 2-furyl ring and specific substitutions at the phenyl ring are critical for maintaining potent activity and selectivity towards A2a adenosine receptors. Structural analysis through X-ray crystallography and molecular modeling has contributed to understanding the key interactions between these compounds and the receptor binding sites, facilitating the design of more potent and selective antagonists (Baraldi et al., 1994; Cheong et al., 2010).

Chemical Reactions and Properties

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, Mannich reactions, and substitutions, which are fundamental for diversifying their chemical structure and optimizing biological activity. These reactions not only allow for the introduction of different substituents but also enable the exploration of structure-activity relationships essential for drug development (Baraldi et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure and substituents. Studies on related compounds have shown that modifications at specific positions can lead to significant changes in these properties, affecting their formulation and pharmacokinetic profiles (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity, of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are closely related to their structural features. For example, the introduction of electron-donating or withdrawing groups can markedly affect their affinity towards different adenosine receptor subtypes, providing a basis for the design of selective antagonists for therapeutic applications (Gatta et al., 1993).

properties

IUPAC Name

4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O2/c1-27(2,3)18-9-11-20(12-10-18)34-16-21-13-14-23(35-21)24-30-26-22-15-29-33(19-7-5-4-6-8-19)25(22)28-17-32(26)31-24/h4-15,17H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOURGLMOPJFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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